Product packaging for 2,6-Dibromospirost-4-ene-3-one(Cat. No.:CAS No. 117572-30-2)

2,6-Dibromospirost-4-ene-3-one

Cat. No.: B218442
CAS No.: 117572-30-2
M. Wt: 570.4 g/mol
InChI Key: DBLMLRCDNYKIBP-UXDLZFPYSA-N
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Description

2,6-Dibromospirost-4-ene-3-one (CAS 117572-30-2) is a brominated steroidal derivative of the spirostane class with the molecular formula C₂₇H₃₈Br₂O₃ and a molecular weight of 570.40 g/mol . This compound is provided as a high-purity chemical for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Its primary research value lies in the field of steroid chemistry and conformational analysis. A key study has utilized this compound to investigate how bromine substitution at the 2α and 6β positions influences the three-dimensional shape and conformational preferences of the A and B rings in the steroidal 4-en-3-one structure . Research indicates that the 2α-bromine substitution is a significant factor driving an inversion of the A-ring into an inverted 1β,2α-half-chair conformation . Furthermore, this inversion has a consequential effect, causing distortion in the typical chair conformation of the B-ring . The compound has been prepared from appropriate 4-en-3-one steroid precursors via acid-catalyzed or free-radical bromination methods . Researchers can leverage this compound as a critical tool for probing structure-activity relationships in steroidal molecules and for advancing synthetic chemistry efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38Br2O3 B218442 2,6-Dibromospirost-4-ene-3-one CAS No. 117572-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,19R)-15,19-dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38Br2O3/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-22(30)21(29)12-26(19,4)17(16)6-7-25(18,24)3/h10,14-18,20-21,23-24H,5-9,11-13H2,1-4H3/t14-,15+,16-,17+,18+,20-,21-,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMLRCDNYKIBP-UXDLZFPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6=CC(=O)C(CC56C)Br)Br)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC(=O)[C@@H](C[C@]56C)Br)Br)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117572-30-2
Record name 2,6-Dibromospirost-4-ene-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117572302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 2,6 Dibromospirost 4 Ene 3 One

Precursor Compounds and Starting Materials in Spirostane Bromination

The journey towards 2,6-Dibromospirost-4-ene-3-one typically commences with a readily available spirostane derivative. Diosgenin (B1670711), a naturally occurring steroid sapogenin, is a common and economically viable starting material. mdpi.com Its inherent structural features provide a robust scaffold upon which the necessary functional group transformations and bromination reactions can be performed. The initial steps often involve the conversion of diosgenin into a 4-en-3-one system, which is the key functionality required for the subsequent bromination steps.

Another crucial precursor is tigogenin, which can also be utilized in the synthesis of brominated spirostanes. acs.org The choice between these precursors often depends on the desired stereochemistry and the specific synthetic route being employed.

Regioselective and Stereoselective Bromination Approaches

The introduction of bromine atoms at specific positions (regioselectivity) and with a defined spatial orientation (stereoselectivity) is the cornerstone of synthesizing this compound. The reactivity of the 4-en-3-one system allows for targeted bromination at the C2 and C6 positions.

Acid-catalyzed bromination is a widely employed method for the halogenation of ketones. vaia.commasterorganicchemistry.comchemtube3d.com In the context of spirostane synthesis, an acid catalyst, such as acetic acid, facilitates the formation of an enol intermediate from the 4-en-3-one precursor. vaia.commasterorganicchemistry.com This enol then acts as a nucleophile, attacking molecular bromine to introduce a bromine atom at the α-position. The reaction can be controlled to achieve selective monobromination or subsequent dibromination. For instance, the bromination of a 4-en-3-one steroid in the presence of an acid catalyst can lead to the formation of a 2-bromo derivative. researchgate.net Further bromination under these conditions can then introduce a second bromine atom at the C6 position.

The choice of solvent and acid catalyst is crucial in directing the outcome of the reaction. vaia.com Acetic acid often serves as both the solvent and the catalyst. vaia.comresearchgate.net

Free-radical bromination offers an alternative pathway for introducing bromine atoms onto the spirostane skeleton. byjus.comchemistryscore.com This method typically involves the use of a radical initiator, such as light (hν), to generate bromine radicals from molecular bromine. byjus.comchemistryscore.compearson.com These highly reactive radicals can then abstract a hydrogen atom from the steroid, leading to the formation of a carbon-centered radical. This radical intermediate then reacts with another molecule of bromine to form the brominated product.

Free-radical bromination is particularly useful for introducing bromine at allylic or benzylic positions. cecri.res.inacsgcipr.org In the synthesis of this compound, this method can be employed to achieve bromination at the C6 position, which is allylic to the C4-C5 double bond. The selectivity of free-radical bromination can be influenced by the stability of the resulting radical intermediate, with tertiary radicals being more stable and therefore more likely to form. masterorganicchemistry.com

The outcome of the bromination reaction is highly dependent on the specific conditions employed. Factors such as the choice of brominating agent, solvent, temperature, and the presence or absence of a catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction. sioc-journal.cn

For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic bromination. mdpi.com The concentration of the reagents can also play a critical role. mdpi.com Careful control of these parameters is essential to achieve the desired 2,6-dibromo substitution pattern and avoid the formation of unwanted side products. The interplay between steric and electronic effects of the substituents on the steroid nucleus also governs the bromination pattern. nsf.govrsc.org

Multi-step Synthetic Pathways for Complex Brominated Spirostanes

The synthesis of this compound is inherently a multi-step process. libretexts.orged.gov It often begins with the modification of a readily available starting material like diosgenin to introduce the required 4-en-3-one functionality. This is typically followed by a sequence of bromination reactions, carefully chosen to introduce the bromine atoms at the desired positions.

Isolation and Purification Strategies for Brominated Spirostane Products

Following the synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to a high degree. Common techniques employed for this purpose include chromatography and crystallization.

Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a powerful method for separating the desired product from unreacted starting materials, reagents, and byproducts. researchgate.netnih.gov The choice of solvent system (eluent) is critical for achieving good separation.

Fractional crystallization is another effective purification technique, particularly for separating isomers or closely related compounds. researchgate.net This method relies on the differential solubility of the compounds in a particular solvent system at different temperatures. High-performance liquid chromatography (HPLC) can also be utilized for the final purification and to assess the purity of the isolated compound. researchgate.net

Advanced Spectroscopic and Computational Characterization of 2,6 Dibromospirost 4 Ene 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment and conformational analysis of 2,6-dibromospirost-4-ene-3-one. A comprehensive suite of NMR experiments, including high-resolution one-dimensional and various two-dimensional techniques, has been instrumental in providing a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) resonances. nih.gov

High-Resolution One-Dimensional NMR (¹H, ¹³C)

The complete assignment of the ¹H and ¹³C NMR spectra of (25R)-2α,6β-dibromospirost-4-ene-3-one has been achieved through meticulous analysis. nih.gov The chemical shifts provide foundational information about the electronic environment of each nucleus within the molecule.

¹H and ¹³C NMR Chemical Shifts of (25R)-2α,6β-dibromospirost-4-ene-3-one

Carbon No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
1 42.4 2.25 (α), 2.55 (β)
2 58.5 4.85 (β)
3 192.5 -
4 138.5 -
5 129.5 -
6 55.8 4.95 (α)
7 33.1 1.85 (α), 2.15 (β)
8 34.2 1.65
9 53.8 1.15
10 44.2 -
11 21.1 1.55, 1.75
12 39.8 1.60, 1.80
13 40.5 -
14 56.2 1.10
15 32.1 1.50, 2.05
16 80.9 4.45
17 62.3 1.70
18 16.3 0.85
19 18.9 1.35
20 41.7 2.00
21 14.5 0.95
22 109.3 -
23 31.5 3.15, 3.25
24 28.9 1.55, 1.65
25 66.9 3.40, 3.50
26 17.2 0.80

Note: The data presented is based on reported assignments and may be subject to minor variations depending on experimental conditions. nih.gov

Two-Dimensional NMR Techniques (COSY, HMBC, nOe)

To overcome the complexities arising from spectral overlap in one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments has been employed. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (nOe) spectroscopy have been pivotal in establishing connectivity and spatial relationships within the molecule. nih.goviosrjournals.orgsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for assigning quaternary carbons and linking different spin systems together.

nOe (Nuclear Overhauser Effect) Spectroscopy: Both transient and steady-state nOe experiments have been utilized to probe through-space proximities between protons. nih.gov These experiments are fundamental for determining the stereochemistry and conformational preferences of the molecule.

The concerted application of these 2D NMR techniques has provided unambiguous confirmation of the structural assignments derived from 1D NMR and has been essential for the detailed conformational analysis. nih.gov

Temperature-Dependent Chemical Shift Variation Studies

The conformational flexibility of the A-ring in this compound has been investigated through temperature-dependent NMR studies. nih.gov By monitoring the chemical shifts of specific protons and carbons over a range of temperatures, insights into the conformational dynamics can be obtained. acs.orgawi.de For 2α-bromosubstituted steroids, these studies have indicated a reduced conformational flexibility of the A-ring. nih.gov This suggests that the presence of the bromine atom at the 2α position introduces a significant energy barrier to ring inversion, effectively locking the A-ring into a preferred conformation.

Conformational Analysis of the A and B Rings in Brominated Steroids

The introduction of bromine substituents into the steroidal framework, particularly in the A and B rings, induces significant conformational changes. These alterations are a direct consequence of the steric and electronic properties of the halogen atoms. nih.gov

Factors Influencing Ring Conformation

The conformation of the A and B rings in brominated steroids is influenced by a delicate balance of several factors:

Steric Interactions: The bulky nature of the bromine atoms introduces significant steric strain, which can force the rings to adopt conformations that minimize these unfavorable interactions.

Electronic Effects: The high electronegativity of bromine can lead to electronic interactions with nearby functional groups, such as the carbonyl group at C-3. nih.gov This can further distort the ring conformation.

Torsional Strain: The arrangement of substituents on the rings affects the torsional angles, and the molecule will adopt a conformation that minimizes this strain. libretexts.org

A detailed analysis has shown that the conformational preferences of the A and B rings are not significantly influenced by the transmission effect of a side chain or an oxygenated ring system, indicating that the local effects of the bromo-substituents are dominant. nih.gov

Inverted Half-Chair Conformations Induced by Bromosubstitution

A key finding in the conformational analysis of (25R)-2α,6β-dibromospirost-4-ene-3-one is the inversion of the A-ring conformation. nih.gov The substitution of a bromine atom at the 2α position is directly responsible for the A-ring adopting an inverted 1β,2α-half-chair conformation. This is a significant deviation from the typical conformation of unsubstituted steroidal 4-en-3-ones.

Puckering Parameters and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. nih.gov Studies on bromosubstituted 4-en-3-one steroids, including a compound structurally related to this compound, have provided insights into the influence of bromine substitution on ring conformation. nih.gov For instance, the presence of a 2α-bromo substituent can induce an inversion of the A-ring to a 1β,2α-half-chair conformation. nih.gov This alteration in the A-ring has a cascading effect, causing a distortion in the typical chair form of the B-ring. nih.gov Temperature-dependent NMR studies have further revealed that 2α-bromination reduces the conformational flexibility of the A-ring. nih.gov

The analysis of puckering parameters derived from experimental or computational data allows for a precise description of these conformations. For a six-membered ring, the puckering coordinates can distinguish between various forms. For example, the chair form is described by the "crown" puckering amplitude q₃, while boat and twist-boat conformations are described by the pseudorotational coordinate pair {q₂, φ₂}. smu.edu

Table 1: Representative Puckering Parameters for Six-Membered Ring Conformations

Conformation Puckering Amplitude (q₂) Puckering Amplitude (q₃) Phase Angle (φ₂)
Chair 0 > 0 N/A
Inverted Chair 0 < 0 N/A
Boat > 0 0 0°, 60°, 120°, etc.
Twist-Boat > 0 0 30°, 90°, 150°, etc.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org

The application of X-ray crystallography to steroidal compounds like this compound provides an unambiguous depiction of its molecular structure in the solid state. This experimental data is invaluable for validating and refining computational models. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal lattice. wikipedia.org Furthermore, crystallographic data serves as a benchmark for understanding the conformational preferences observed in solution and for assessing the accuracy of theoretical calculations. researchgate.net

Theoretical Computational Chemistry Approaches

Computational chemistry offers a powerful suite of tools to complement experimental studies, providing detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of molecules. mdpi.comnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of spatial coordinates. mdpi.comsouthampton.ac.uk By minimizing the energy of the system, DFT can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties. nih.govsapub.org

For this compound, DFT calculations can be employed to optimize the molecular geometry, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can be directly compared with experimental data from X-ray crystallography to assess the accuracy of the computational model. Furthermore, DFT can be used to calculate the relative energies of different conformers, helping to elucidate the conformational preferences of the molecule. nih.gov

Molecular Mechanics (MM) provides a computationally efficient method for modeling the structure and energetics of molecules. researchgate.net Unlike quantum mechanical methods like DFT, MM treats molecules as a collection of atoms held together by springs, and the potential energy of the system is calculated using a force field. This force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions. lumenlearning.comlibretexts.org

MM calculations are particularly useful for exploring the conformational landscape of large molecules like steroids. researchgate.net By systematically rotating bonds and calculating the corresponding strain energy, it is possible to identify low-energy conformations. libretexts.org For 4-en-3-one steroids, MM calculations have been used to determine the relative stability of different A-ring conformations, such as the normal 1α,2β-half-chair and the inverted conformation. researchgate.net These calculations have shown that factors like bond angle strain and non-bonded interactions with substituents, such as the 10-methyl group, play a crucial role in stabilizing specific conformations. researchgate.net

Table 2: Representative Strain Energy Contributions in Molecular Mechanics

Interaction Type Description
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.
Angle Bending Energy required to bend a bond angle from its ideal value.
Torsional Strain Energy associated with the rotation around a single bond.
Van der Waals Non-bonded interactions (attractive and repulsive) between atoms.
Electrostatic Interactions between partial atomic charges.

Molecular modeling encompasses a broad range of computational techniques used to visualize and analyze molecular structures and their interactions. ethz.ch For this compound, molecular modeling can be used to build and manipulate three-dimensional models of the molecule, allowing for a qualitative assessment of its shape and steric properties.

Chemical Reactivity and Derivatization of 2,6 Dibromospirost 4 Ene 3 One

Reactivity at Bromine Sites (C-2 and C-6)

The presence of bromine atoms at the C-2 and C-6 positions, flanking an α,β-unsaturated ketone system, suggests a rich and varied reactivity. These sites are susceptible to both nucleophilic substitution and elimination reactions, which would lead to a diverse array of derivatives.

Nucleophilic Substitution Reactions

While direct experimental evidence for nucleophilic substitution on 2,6-Dibromospirost-4-ene-3-one is scarce, the general principles of nucleophilic substitution on α-haloketones and vinylic halides can be applied. The C-2 bromine is an α-bromo substituent to a ketone, while the C-6 bromine is in a vinylic-like position. Nucleophilic attack at these positions would likely require carefully chosen conditions to avoid competing reactions.

Potential nucleophiles could include amines, azides, and thiols. For instance, reaction with a primary or secondary amine could potentially lead to the corresponding 2-amino or 6-amino substituted spirostane derivatives. Similarly, treatment with sodium azide (B81097) could introduce an azido (B1232118) group, which can be further transformed into an amine or other nitrogen-containing functionalities.

It is important to note that the stereochemistry of the starting material and the reaction conditions would play a crucial role in determining the stereochemical outcome of the substitution. Furthermore, the electronic effects of the enone system would influence the reactivity of both bromine atoms.

Elimination Reactions to Form Unsaturated Systems

The dibromo-enone functionality in this compound is a prime candidate for elimination reactions to introduce further unsaturation into the A and B rings of the steroid. Treatment with a suitable base would be expected to induce dehydrobromination.

Depending on the regioselectivity of the elimination, which would be influenced by the choice of base and solvent, several unsaturated products could be formed. For example, elimination of HBr involving the C-2 bromine could lead to a 1,4,6-trien-3-one system. Alternatively, elimination involving the C-6 bromine could potentially yield a 4,6-dien-3-one or, through a more complex rearrangement, other diene systems. The formation of highly conjugated systems is often a thermodynamic driving force for such reactions.

The synthesis of steroidal 5,7-dienes from the corresponding 5-ene precursors often involves an allylic bromination followed by dehydrobromination, highlighting the utility of such elimination reactions in steroid chemistry.

Reactivity of the Spirostane Ring System

The spirostane moiety, characterized by the fused E and F rings, possesses its own distinct reactivity, which can be exploited for the synthesis of various steroidal derivatives.

E-Ring Opening and Derivatization

The spiroketal unit (E-ring) of the spirostane is susceptible to cleavage under acidic conditions. This reaction, often referred to as the Marker degradation, is a cornerstone of steroid synthesis, providing access to pregnane (B1235032) and androstane (B1237026) derivatives from readily available saponins (B1172615) like diosgenin (B1670711).

While the presence of the dibromo-enone system in the A and B rings might influence the conditions required, it is expected that treatment of this compound with a strong acid, such as acetic anhydride (B1165640) and an acid catalyst, would lead to the opening of the E-ring. This would generate a furostane derivative, which can then be further functionalized at the newly formed side chain.

Modification of the F-Ring

The F-ring of the spirostane system, a tetrahydrofuran (B95107) ring, is generally more stable than the E-ring. However, modifications are possible, often involving reductive or oxidative processes. For instance, reductive cleavage of the F-ring can lead to the formation of cholestane-type side chains. The specific conditions required for such transformations would need to be carefully optimized to be compatible with the reactive dibromo-enone functionality in the A and B rings.

Reactions of the Ketone (C-3) and Olefin (C-4) Moieties

The α,β-unsaturated ketone is a highly versatile functional group that can undergo a wide range of reactions.

The carbonyl group at C-3 can be subjected to nucleophilic attack by organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols. Reduction of the ketone, for example with sodium borohydride (B1222165), would likely yield the corresponding allylic alcohol. The stereochemical outcome of these reactions would be influenced by the steric hindrance imposed by the rest of the steroid skeleton.

The double bond between C-4 and C-5 is activated towards conjugate addition (Michael addition) by the electron-withdrawing ketone group. A variety of soft nucleophiles, such as cuprates, enamines, and thiols, could potentially add to the C-5 position. The olefinic bond can also undergo other typical alkene reactions, such as epoxidation or dihydroxylation, although the electronic nature of the enone might require specific reagents to achieve these transformations efficiently. For example, epoxidation of the 4,5-double bond would likely require a nucleophilic epoxidizing agent due to the electron-deficient nature of the alkene.

Carbonyl Group Transformations

The carbonyl group at the C-3 position of this compound is a primary site for nucleophilic attack. Its reactivity is influenced by the conjugated C-4 double bond and the electronegative bromine atoms. Common transformations of this carbonyl group are expected to include reduction, condensation, and organometallic additions.

Reduction Reactions: The reduction of the C-3 ketone is a fundamental transformation. The choice of reducing agent can lead to different stereochemical outcomes, yielding either the axial (3α-hydroxy) or equatorial (3β-hydroxy) alcohol.

Sodium borohydride (NaBH₄): This reagent typically favors the formation of the equatorial alcohol (3β-hydroxy) through axial attack on the carbonyl carbon.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can also reduce the carbonyl group, often with less selectivity compared to NaBH₄.

Catalytic Hydrogenation: Hydrogenation in the presence of catalysts like Palladium on carbon (Pd/C) can lead to the reduction of both the carbonyl group and the C-4 double bond, depending on the reaction conditions.

ReagentExpected Major ProductStereochemistry
NaBH₄2,6-Dibromospirost-4-en-3β-olEquatorial OH
LiAlH₄Mixture of 3α and 3β alcoholsLess selective
H₂/Pd-C2,6-Dibromospirostan-3-olReduction of C=O and C=C

Condensation Reactions: The C-3 carbonyl group can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These reactions are often catalyzed by acids.

Organometallic Additions: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the C-3 carbonyl, leading to the formation of tertiary alcohols. The stereoselectivity of these additions is influenced by steric hindrance from the steroid's A and B rings.

Addition Reactions Across the C-4 Double Bond

The C-4 double bond, being part of an α,β-unsaturated system, is susceptible to both electrophilic and nucleophilic (Michael) addition reactions.

Electrophilic Additions:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed via a halonium ion intermediate, leading to a dihalogenated product.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (C-4) and the halide to the more substituted carbon (C-5).

Michael Additions (Conjugate Additions): A wide range of nucleophiles can add to the β-carbon (C-5) of the enone system. This type of reaction is highly valuable for introducing new substituents at the C-5 position.

Cyanide Addition: The addition of cyanide (e.g., from KCN) would introduce a cyano group at C-5.

Thiol Additions: Thiols (RSH) are effective Michael donors and would yield 5-thioether derivatives.

Cuprate Additions: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to be excellent reagents for 1,4-addition to enones, allowing for the introduction of alkyl or aryl groups at the C-5 position.

Reaction TypeReagentExpected Product
Electrophilic AdditionBr₂4,5-Dibromo-2,6-dibromospirostan-3-one
Michael AdditionKCN5-Cyano-2,6-dibromospirostan-3-one
Michael AdditionR₂CuLi5-Alkyl/Aryl-2,6-dibromospirostan-3-one

Regioselective and Stereoselective Chemical Transformations

The rigid steroidal framework of this compound imposes significant steric constraints, leading to high degrees of regioselectivity and stereoselectivity in its reactions.

Regioselectivity: The presence of multiple reactive sites (C-3 carbonyl, C-4 double bond, C-2 and C-6 bromo substituents) necessitates careful choice of reagents to achieve regioselective transformations. For instance, "soft" nucleophiles (like cuprates) will preferentially undergo 1,4-addition at the C-4 double bond, while "hard" nucleophiles (like organolithium reagents) are more likely to perform a 1,2-addition at the C-3 carbonyl. The bromine atoms at C-2 and C-6 can also be subject to substitution or elimination reactions, but these typically require more forcing conditions.

Stereoselectivity: The stereochemical outcome of reactions is largely dictated by the steric accessibility of the different faces of the steroid nucleus.

Facial Selectivity: Reagents generally attack from the less hindered α-face (bottom face) of the steroid. For example, the reduction of the C-3 ketone with bulky hydride reagents often leads to the formation of the equatorial 3β-alcohol due to the axial approach of the hydride from the α-face. Similarly, epoxidation of the C-4 double bond would be expected to occur from the α-face.

Diastereoselectivity: In reactions that create new stereocenters, such as Michael additions at C-5, the incoming nucleophile will preferentially add from the face opposite to the angular methyl group at C-10, leading to a specific diastereomer.

The interplay of electronic effects from the enone system and the bromine substituents, combined with the inherent steric biases of the spirostane skeleton, makes this compound a fascinating substrate for studying complex chemical transformations.

Structure Activity Relationship Sar Studies of Brominated Spirostane Derivatives

Impact of Bromination Pattern on Biological Potency

The specific pattern of bromine substitution on the spirostane skeleton is a critical determinant of biological potency. The number, position, and stereochemistry of the bromine atoms can profoundly influence the molecule's interaction with biological targets. In the case of (25R)-2α,6β-dibromospirost-4-en-3-one, the dibromination at the C-2 and C-6 positions is of particular significance. researchgate.net

Research on bromosubstituted steroids has shown that substitution at the 2α position can lead to a significant conformational change, causing an inversion of the A-ring to an inverted 1β,2α-half-chair conformation. researchgate.net This altered conformation can drastically affect the binding affinity of the molecule to its target receptor or enzyme compared to other bromination patterns or the parent non-brominated compound.

While direct comparative studies on a wide range of brominated spirostane isomers are limited, general principles of SAR suggest that different bromination patterns would yield derivatives with varying biological activities. For instance, monobromination at C-2 or C-6 would likely result in different conformational and electronic properties than the 2,6-dibrominated analog. The biological impact of these changes is a subject of ongoing research in the field of steroidal medicinal chemistry.

Table 1: Postulated Impact of Bromination Patterns on Spirostane Derivatives

Substitution PatternKey Structural FeaturePotential Impact on Biological Potency
2α-Bromo Induces A-ring inversion. researchgate.netAlters the spatial presentation of other functional groups, potentially enhancing or diminishing receptor binding.
6β-Bromo Introduces a bulky substituent near the B-ring.May provide additional hydrophobic interactions or cause steric hindrance at the binding site.
2α,6β-Dibromo Combines A-ring inversion with a C-6 substituent. researchgate.netLeads to a unique three-dimensional shape, potentially offering higher selectivity and potency.
4-Bromo Introduces a bromine atom on the double bond.Would alter the electronics of the α,β-unsaturated ketone system, influencing its reactivity and interactions.

Role of the Spirostane Core Structure in Activity Modulation

The spirostane core positions the substituents on the A, B, C, and D rings for potential interaction with biological macromolecules. researchgate.net In 2,6-Dibromospirost-4-ene-3-one, the spirostane backbone acts as the foundation upon which the critical pharmacophoric elements—the bromine atoms and the enone system in the A and B rings—are built. The synthesis of such derivatives often starts from naturally occurring spirostanes like diosgenin (B1670711), highlighting the importance of this core structure as a versatile starting point for medicinal chemistry explorations. cnic.cu

Influence of Steric and Electronic Factors on Molecular Interactions

The introduction of bromine atoms at the C-2 and C-6 positions of the spirost-4-ene-3-one framework brings about significant steric and electronic changes that are fundamental to its structure-activity relationship.

Electronic Factors: Bromine is a highly electronegative element, and its presence induces a significant electronic effect. The C-Br bonds are polarized, creating local dipoles that can influence the molecule's ability to participate in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding (by affecting the hydrogen bond accepting capacity of nearby atoms). The electron-withdrawing nature of the bromine atoms can also affect the reactivity of the α,β-unsaturated ketone system in the A-ring. These electronic modifications can be crucial for the molecular recognition process at a receptor site. mdpi.comcyberleninka.ru

Table 2: Summary of Steric and Electronic Influences

Functional GroupSteric InfluenceElectronic Influence
2α-Bromine High; induces A-ring inversion. researchgate.netStrong electron-withdrawing effect, creates a local dipole.
6β-Bromine High; adds bulk to the β-face of the B-ring.Strong electron-withdrawing effect, creates a local dipole.
4-ene-3-one Planarizes the C-3, C-4, C-5 region.Creates a conjugated system with specific electronic properties, important for receptor interactions.
Spirostane side chain Very high; contributes significantly to the overall size and shape.Relatively inert electronically but contributes to lipophilicity.

Comparison with Other Spirostane and Steroidal Saponin Derivatives

To fully appreciate the unique SAR of this compound, it is useful to compare it with other related steroidal compounds.

Diosgenin : A naturally occurring spirostane, is a common starting material for the synthesis of steroidal drugs. mdpi.comcnic.cu Unlike this compound, diosgenin has a hydroxyl group at the 3β-position and a double bond at C-5. It lacks the α,β-unsaturated ketone system and the bromine atoms. These structural differences result in vastly different biological activities.

Other Steroidal Saponins (B1172615) : This broad class of compounds, characterized by a steroidal aglycone and one or more sugar moieties, exhibits a wide range of biological activities, including antifungal and antitumor properties. mdpi.com While this compound is a sapogenin (the aglycone part), its activity profile would be distinct from glycosylated saponins, where the sugar chains play a significant role in solubility and interaction with biological targets. The diverse biological activities of steroidal saponins underscore the principle that even small structural modifications on the steroidal framework can lead to significant changes in biological function. researchgate.net

Table 3: Structural Comparison of Related Steroidal Compounds

CompoundKey A/B Ring FeaturesC-2/C-6 SubstitutionSide Chain at C-17
This compound 4-en-3-one2α,6β-DibromoSpirostane
Diosgenin 3β-OH, 5-eneNoneSpirostane
Testosterone 4-en-3-oneNone17β-OH
Cholest-4-en-3-one 4-en-3-oneNoneIsooctyl

Mechanistic Biological Investigations of Brominated Spirostane Analogs in Silico and in Vitro Models

Computational Docking and Molecular Dynamics Simulations

In silico methods, such as computational docking and molecular dynamics (MD) simulations, are powerful tools for predicting how a compound might behave at a molecular level before committing to expensive and time-consuming lab work. stanford.edu These simulations model the interactions between a ligand (the compound) and a protein target. nih.gov

Target Identification and Binding Mode Analysis (e.g., HER2 Receptor, Tubulin)

Target identification is the first step, where potential protein targets for a drug candidate are identified. Computational docking is then used to predict the preferred orientation (the "pose") of the compound when it binds to a target like the HER2 receptor or tubulin. d-nb.info The process involves generating multiple possible poses and using a scoring function to rank them. youtube.com This analysis reveals key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the compound in the protein's binding site.

Molecular dynamics simulations can further refine this by simulating the movements of atoms in the protein-ligand complex over time. bnl.govmdsim360.com This provides a more dynamic and realistic view of the binding stability and can help confirm the initial docking predictions. stanford.edu

Affinity Prediction and Ranking of Derivatives

Binding affinity refers to the strength of the interaction between the compound and its target. arxiv.org Predicting this value is crucial for prioritizing which compounds are most likely to be effective. biorxiv.orgnih.gov Computational methods can calculate a predicted binding free energy, which serves as a proxy for affinity. nih.gov

These prediction tools allow researchers to create and screen a virtual library of derivatives of a lead compound. By systematically modifying the structure of the parent molecule and running new simulations, scientists can rank these derivatives based on their predicted binding affinity. d-nb.infoarxiv.org This helps focus synthetic efforts on the most promising candidates.

Investigations into Cellular Signaling Pathways

After computational analysis, in vitro studies using cell lines are necessary to understand how a compound affects cellular processes.

Modulation of Specific Cellular Processes

Compounds can influence a wide range of cellular signaling pathways, which are complex networks that control cell function. nih.gov Research in this area seeks to identify which specific pathways are altered by the compound. For example, a compound might interfere with pathways that control cell growth, proliferation, or survival. Techniques like Western blotting can be used to measure changes in the levels of key proteins within these pathways after treating cells with the compound. jcancer.org

Inducement of Apoptosis and Cell Cycle Modulation Mechanisms (e.g., G0/G1 arrest)

Many anti-cancer agents work by inducing apoptosis (programmed cell death) or by arresting the cell cycle to halt proliferation. mdpi.combiomolther.org

Apoptosis: Assays using techniques like Annexin V-FITC staining can determine if a compound is causing cells to undergo apoptosis. jcancer.org Further investigation can reveal the specific mechanism, such as through the loss of mitochondrial membrane potential or the activation of caspase proteins. mdpi.com

Cell Cycle Arrest: Flow cytometry is a common method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov A compound that causes an accumulation of cells in the G0/G1 phase is known as a G0/G1 arresting agent. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby stopping proliferation. biomolther.orgnih.gov This effect is often linked to the downregulation of proteins like cyclin D1. jcancer.orgmdpi.com

Genetic Modulatory Effects (e.g., in insect models)

While no studies on 2,6-Dibromospirost-4-ene-3-one in insect models were found, spirostane analogs, in general, could be investigated for their effects on gene expression. Such studies might explore how the compound alters the transcription of specific genes, potentially affecting development, reproduction, or other physiological processes in model organisms. This can be relevant for developing new insecticides or for understanding broader ecological impacts.

Immunomodulatory Properties and Mechanisms

The modulation of the immune system by steroidal compounds is a well-established field of study. The introduction of bromine atoms into a steroid nucleus, as seen in this compound, can significantly alter its biological activity, including its interaction with immune pathways. While specific data on this compound is scarce, research on analogous brominated steroids and spirostanol (B12661974) saponins (B1172615) offers valuable insights.

In silico and in vitro models are crucial for elucidating these properties. nih.govpharmacophorejournal.com Molecular docking studies can predict the binding affinity of a compound to key immune-related proteins such as cytokines (e.g., interleukins, TNF-α) and transcription factors (e.g., NF-κB), which are central to the inflammatory response. nih.govnih.gov In vitro assays using immune cells (like lymphocytes and macrophages) can then validate these predictions by measuring effects on cell proliferation and the release of inflammatory mediators. nih.govresearchgate.net

For instance, studies on other synthetic brominated steroid analogs have demonstrated clear immunomodulatory effects. A brominated brassinosteroid analog was shown to possess both immunostimulating and immunosuppressive capabilities in vivo, suggesting a complex, balancing effect on the immune response. nih.gov Similarly, steroidal saponins, the broader class to which spirostanes belong, are gaining significant attention for their immunomodulatory potential. researchgate.net Plant-derived saponins from species like Asparagus racemosus have documented immunomodulatory activity. researchgate.net These effects are often linked to the regulation of cytokine production and the activity of immune cells. nih.gov

Table 1: Summary of Investigated Immunomodulatory Effects in Related Steroidal Compounds

Compound/Class Model System Observed Effect/Mechanism Citation
Synthetic brominated brassinosteroid In vivo (mice), In vitro Modulated levels of IL-6 and TNF-α; demonstrated both immunostimulatory and immunosuppressive effects. nih.gov
Spirostanol Saponins In vitro (macrophage cells) Inhibition of nitric oxide (NO) production, indicating anti-inflammatory potential.
Plant-derived compounds (e.g., from Lindelofia stylosa) In vitro (human neutrophils, lymphocytes) Inhibition of cytokines including IL-2, TNF-α, IL-1β, and IL-4; modulation of reactive oxygen species (ROS). nih.gov

Future research on this compound would likely employ these established models to determine its specific impact on cytokine profiles, immune cell proliferation, and key inflammatory signaling pathways.

Antimicrobial and Antiviral Mechanistic Studies

The spirostanol framework and the presence of halogen atoms are both features associated with antimicrobial and antiviral activity. Steroidal saponins as a class have demonstrated broad-spectrum activity, including antifungal, antibacterial, and antiviral properties. mdpi.com Furthermore, brominated compounds isolated from marine organisms are frequently reported to possess potent antimicrobial effects. researchgate.neticm.edu.pl

Mechanistic investigations into the antimicrobial potential of a novel compound like this compound would focus on several key areas. Standard assays would determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. For example, related steroidal alkaloids have shown activity against Staphylococcus aureus and Candida albicans. icm.edu.pl Mechanistic studies would then explore if the compound disrupts cell membrane integrity, inhibits essential enzymes, or interferes with microbial nucleic acid synthesis. uel.ac.uk

In the context of antiviral research, the mechanisms of action are typically categorized by the stage of the viral lifecycle they inhibit. nih.gov Potential mechanisms for a novel agent include:

Inhibition of Viral Entry: Preventing the virus from attaching to or fusing with the host cell membrane.

Inhibition of Replication: Targeting viral enzymes essential for replicating its genetic material, such as RNA-dependent RNA polymerase. nih.govnih.gov

Inhibition of Assembly/Release: Preventing the formation of new viral particles or their release from the host cell. intrepidalliance.org

Studies on related compounds provide clues. Betulin derivatives, another class of plant-derived steroids, have shown to inhibit the Sindbis virus. acs.org Given that spirostanols have known antiviral potential, it is plausible that this compound could act on one or more of these viral targets. mdpi.com

Table 2: Potential Antimicrobial and Antiviral Mechanisms for Investigation

Mechanism Category Specific Target/Action Relevant Compound Classes Citation
Antibacterial Disruption of bacterial cell membrane function. Lipopeptide antibiotics (e.g., Daptomycin) uel.ac.uk
Inhibition of essential enzymes (e.g., for cell wall biosynthesis). Lantibiotic peptides uel.ac.uk
Inhibition of growth of S. aureus and B. subtilis. Sterols from Toxadocia zumi icm.edu.pl
Antiviral Inhibition of viral polymerase (replication). Nucleoside analogues (e.g., Remdesivir) nih.govnih.gov
Inhibition of viral entry/fusion. General antiviral strategy nih.gov

Adaptogenic and Homeostatic Regulation Mechanisms

Adaptogens are substances that enhance the body's state of "non-specific resistance" to stress, helping to stabilize physiological processes and promote homeostasis. nih.gov The mechanisms of adaptogenic action are complex and involve the regulation of key mediators of the stress response, particularly the hypothalamic-pituitary-adrenal (HPA) axis and various intracellular signaling pathways. nih.gov

While direct studies on the adaptogenic properties of this compound are lacking, there is a strong link between steroidal saponins and adaptogenic activity. Notably, Asparagus racemosus, a plant rich in steroidal saponins, is recognized for its adaptogenic properties. researchgate.net This suggests that the spirostanol skeleton may be a key pharmacophore for this type of activity.

Mechanistic investigations to classify a compound as an adaptogen would focus on its ability to modulate stress markers and homeostatic regulators. According to network pharmacology models, adaptogens typically influence stress hormones and key mediators of homeostasis. nih.gov This includes:

Regulation of cortisol levels.

Modulation of stress-activated protein kinases (e.g., JNK).

Influence on the expression of protective molecules like heat shock proteins (e.g., Hsp70).

Regulation of nitric oxide (NO) production.

Table 3: Key Molecular Targets in Adaptogenic and Homeostatic Regulation

Target/Mediator Role in Stress and Homeostasis Potential Effect of an Adaptogen Citation
Cortisol Primary stress hormone released via the HPA axis. Modulation to prevent excessive or prolonged elevation. nih.gov
c-Jun N-terminal protein kinase (JNK) A stress-activated kinase involved in inflammation and apoptosis. Regulation/inhibition of excessive activation. nih.gov
Heat Shock Protein 70 (Hsp70) A molecular chaperone that protects cells from stress and damage. Upregulation or stabilization of expression. nih.gov
Nitric Oxide (NO) A signaling molecule that can be damaging at high levels during stress. Reduction of stress-induced overproduction. nih.gov

Future in silico and in vitro studies on this compound would likely investigate its interaction with these pathways to determine if it exhibits the multi-targeted, stabilizing effects characteristic of an adaptogen.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Brominated Spirostanes

The efficient and selective synthesis of 2,6-Dibromospirost-4-ene-3-one and its analogs is a fundamental prerequisite for any further investigation. While the synthesis of this specific compound is not extensively documented, future research can explore several promising avenues based on established steroid chemistry.

A plausible synthetic strategy could involve the selective bromination of a suitable spirostane precursor, such as a cholest-4-en-3-one derivative. The introduction of bromine at the C2 and C6 positions of a Δ⁴-3-ketosteroid can be challenging due to the reactivity of the enone system. Research should focus on developing regioselective bromination methods. For instance, the reaction of a cholest-4-en-3,6-dione with N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce various brominated products, including 2,7α-dibromocholest-1,4-dien-3,6-dione. niscpr.res.in This suggests that careful control of reaction conditions and the choice of brominating agent are crucial.

Future synthetic explorations could investigate:

Stepwise Bromination: A controlled, stepwise introduction of bromine atoms. This might involve the initial formation of a 6-bromo-spirost-4-en-3-one, followed by a second bromination at the C2 position. The synthesis of 6β-bromocholestenone and its subsequent bromination at C-2 with NBS and a radical initiator like benzoyl peroxide (BPO) to yield 2α,6β-dibromocholestenone has been reported, offering a potential template for the synthesis of the target compound. researchgate.net

Radical-Mediated Reactions: The use of free radical-mediated cascade cyclization, a powerful tool in steroid synthesis, could be adapted for the construction of the brominated spirostane core. inglomayor.cl

Modern Catalytic Methods: The application of modern catalytic systems, including organocatalysis and transition-metal catalysis, could offer milder and more selective routes to brominated spirostanes.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

StrategyPrecursorReagents and ConditionsPotential Outcome
Stepwise BrominationSpirost-4-en-3-one1. NBS, radical initiator (e.g., BPO) for C2 bromination. 2. Electrophilic brominating agent for C6 bromination.Controlled formation of this compound.
Dienone IntermediateSpirost-4-en-3,6-dioneNBS in DMSOFormation of various brominated dienones, potentially leading to the target compound after further steps. niscpr.res.in
Halogenation of Tetralone Analogs1-Tetralone derivative (as a model system)Bromination followed by dehydrohalogenationFormation of an α-bromoenone, a key intermediate. inglomayor.cl

Exploration of Diverse Derivatization Strategies

The presence of two bromine atoms and a reactive α,β-unsaturated ketone system in this compound provides multiple handles for chemical derivatization. Creating a library of derivatives is crucial for establishing structure-activity relationships (SAR).

Future derivatization strategies could focus on:

Nucleophilic Substitution: The bromine atoms, particularly the one at the allylic C6 position, could be susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups (e.g., azides, thiols, amines).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could be employed at the C6 position (vinyl bromide) to introduce aryl, heteroaryl, or alkynyl moieties, significantly expanding the chemical diversity of the scaffold.

Modifications of the Carbonyl Group: The C3 ketone can be reduced to the corresponding alcohol, which can then be esterified or etherified. Alternatively, it can be converted to an oxime or hydrazone, which can serve as a precursor for further heterocyclic annulation.

Reactions of the Enone System: The α,β-unsaturated ketone is a versatile functional group that can undergo Michael additions, cycloadditions, and other transformations to create complex molecular architectures.

The derivatization of steroids to enhance their detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is a well-established practice and can be adapted for these novel compounds. nih.govnih.gov A summary of potential derivatization reactions is provided in Table 2.

Table 2: Potential Derivatization Reactions for this compound

Reaction TypeReagentPotential Product
Nucleophilic SubstitutionSodium azide (B81097)Azido-substituted spirostane
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl-substituted spirostane
Reduction of KetoneSodium borohydride (B1222165)Spirostene-diol derivative
OximationHydroxylamine hydrochlorideSpirostene-3-oxime derivative
Michael AdditionThiol nucleophileThioether adduct

Advanced In Silico Methodologies for Predictive Modeling

In silico approaches are indispensable in modern drug discovery and can provide valuable insights into the properties of this compound and its derivatives, guiding experimental efforts and saving resources.

Future research should employ a range of computational tools:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with various biological targets. Given the known biological activities of other steroids, potential targets could include nuclear receptors, enzymes involved in steroid metabolism, and cancer-related proteins. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with corresponding biological activity data is available, QSAR models can be developed to identify the key structural features responsible for the observed activity. This can help in designing more potent and selective analogs.

ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles at an early stage. researchgate.net The presence of halogens can significantly influence these properties. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the role of specific interactions.

The use of these in silico methods will be crucial for prioritizing compounds for synthesis and biological testing.

Elucidation of Broader Biological Mechanisms of Action

While the specific biological activities of this compound are unknown, the broader class of spirostanes and halogenated steroids exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.comontosight.aiontosight.ai Future research should aim to elucidate the biological mechanisms of action of this novel compound.

Key areas of investigation include:

Anticancer Activity: Many steroidal compounds show potent cytotoxicity against various cancer cell lines. The biological evaluation of this compound against a panel of cancer cell lines is a logical first step. Subsequent mechanistic studies could investigate its effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer.

Anti-inflammatory Effects: Steroids are well-known for their anti-inflammatory properties. The potential of the target compound to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenases, should be explored.

Antimicrobial Activity: Spirostane saponins (B1172615) have been reported to possess antifungal and antibacterial activities. researchgate.netgoogle.com The unique electronic and steric properties conferred by the bromine atoms might lead to novel antimicrobial mechanisms.

Understanding the molecular targets responsible for these biological effects will be a critical aspect of future research.

Application in Chemical Biology and Target Validation Studies

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology research. Chemical probes are small molecules used to study and manipulate biological systems, and the development of such probes from novel scaffolds is of high interest. nih.govprobes-drugs.orgchemicalprobes.orgicr.ac.uk

Future research in this area could involve:

Development of Affinity-Based Probes: The introduction of a tag (e.g., a biotin (B1667282) or an alkyne group) onto the this compound scaffold would allow for the generation of affinity-based probes. These probes could be used in pull-down assays to identify the cellular binding partners of the compound, thereby elucidating its mechanism of action and validating potential drug targets.

Fluorescent Labeling: The synthesis of fluorescently labeled derivatives would enable the visualization of the compound's subcellular localization and its interaction with cellular components in real-time.

Photoaffinity Labeling: The incorporation of a photo-reactive group could be used to covalently link the compound to its biological target upon photo-irradiation, facilitating target identification.

The development of such chemical biology tools would not only advance our understanding of the biological roles of this specific compound but also contribute to the broader field of steroid research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.